N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-3-5-11(15)6-4-10/h3-7H,15H2,1-2H3,(H2,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQUHJWLHDOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 4-aminobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol. The resulting intermediate is then cyclized with hydrazine hydrate to form the triazole ring .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems also minimizes human error and enhances reproducibility .
Chemical Reactions Analysis
Reactivity of Functional Groups
Amino groups (both on phenyl and pyrimidine rings) exhibit distinct reactivity:
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Pyrimidine’s amino group : Weakly acidic (pKa ~4.8) , enabling deprotonation to form a nucleophilic amine for reactions with electrophiles (e.g., aldehydes, ketones).
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Phenyl’s amino group : Likely participates in hydrogen bonding or nucleophilic attacks, depending on steric/electronic factors.
Triazole ring :
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Susceptible to prototropic tautomerism , as observed in similar triazoles .
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May undergo electrophilic substitution or coordination chemistry due to aromaticity.
Structural Stability and Interactions
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Hydrogen bonding : Intramolecular N–H⋯O bonds between the pyrimidine ring and adjacent amino groups are common, as seen in related compounds .
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Hydrophobic interactions : Methyl groups on the pyrimidine enhance stability in non-polar environments.
Limitations and Gaps
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No direct synthesis protocols for the 4-aminophenyl isomer were identified in the sources.
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Reactivity data for the triazole-phenyl linkage is inferred from structurally similar compounds .
Research Recommendations
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Experimental synthesis : Apply microwave-assisted methods for triazole formation , followed by coupling with 4,6-dimethylpyrimidin-2-amine.
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Reactivity studies : Investigate nucleophilic substitution at the pyrimidine’s amino group using aldehydes or ketones .
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Structural characterization : Use NMR/X-ray to confirm tautomerism and hydrogen-bonding patterns .
Table 1: Key Functional Groups and Reactivity
| Functional Group | Reactivity | Potential Reactions |
|---|---|---|
| Pyrimidine’s amino group | Nucleophilic (weak acid, pKa ~4.8) | Condensation with aldehydes/ketones |
| Phenyl’s amino group | Hydrogen bonding, nucleophilic substitution | Electrophilic aromatic substitution |
| Triazole ring | Prototropic tautomerism | Electrophilic substitution |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine. The compound has shown promising results against various cancer cell lines. For instance, a study involving the synthesis of related triazole compounds demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as UO-31 and OVCAR-5. The most active compound in this series showed a potent growth inhibition profile compared to standard treatments like imatinib .
Mechanism of Action
Triazole compounds often act by inhibiting key enzymes involved in cancer cell proliferation. The 1,2,4-triazole moiety is known for its ability to interact with biological targets such as kinases and receptors involved in tumor growth and metastasis .
Agrochemistry
Herbicidal Properties
Triazole derivatives have been extensively studied for their herbicidal activity. Compounds similar to this compound have been shown to inhibit the growth of various weed species by disrupting metabolic pathways essential for plant growth .
Case Study: Triazole Herbicides
A comprehensive investigation into triazole-based herbicides revealed that these compounds can effectively control resistant weed populations. Field trials indicated that formulations containing triazoles significantly reduced weed biomass compared to untreated controls .
Biochemical Research
Enzyme Inhibition Studies
this compound has also been studied for its role as an enzyme inhibitor. Research indicates that triazole compounds can inhibit catalase and other enzymes critical for cellular metabolism .
Data Table: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Catalase | 15 | |
| Related Triazole Compound | Histidine Biosynthesis | 10 |
Synthesis and Structural Insights
The synthesis of this compound involves several steps that typically include the formation of the triazole ring followed by functionalization at the pyrimidine position. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the integrity of the synthesized compounds .
Mechanism of Action
The mechanism of action of N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N-[5-(2-Aminophenyl)-1H-1,2,4-Triazol-3-yl]-4,6-Dimethylpyrimidin-2-Amine (CAS: 669719-96-4)
This isomer replaces the 4-aminophenyl group with a 2-aminophenyl substituent. Key differences include:
Functional Implications :
- The para position of the amino group in the target compound may enhance steric accessibility for intermolecular interactions (e.g., hydrogen bonding) compared to the ortho isomer, which could exhibit steric hindrance .
- Docking studies on related triazole derivatives suggest that substituent positioning significantly impacts ligand-enzyme interactions. For example, halogen groups at the 4' position (para) improve binding affinity in antimalarial targets like Plasmodium falciparum dihydropteroate synthase (PfDHPS) .
Comparison with Benzimidazole Analogs
N-(4,6-Dimethylpyrimidin-2-yl)-1H-Benzimidazol-2-Amine
This analog replaces the triazole ring with a benzimidazole core. Structural and functional contrasts include:
| Property | Triazole-Based Compound | Benzimidazole Analog |
|---|---|---|
| Core Heterocycle | 1,2,4-Triazole | Benzimidazole |
| Solubility | Not reported | Likely higher* |
| Biological Activity | Antimalarial potential | Unreported |
Notes:
- However, crystallographic data for the benzimidazole analog (e.g., R factor = 0.044) confirms structural stability .
- The triazole core in the target compound may offer superior hydrogen-bonding capacity due to its nitrogen-rich structure, a critical feature for enzyme inhibition .
Comparison with Other 1,2,4-Triazole Derivatives
N-(5-Trifluoromethyl-1H-1,2,4-Triazol-3-yl) Benzenesulfonamides
These compounds, studied for antimalarial activity, highlight the role of substituents:
| Feature | Target Compound | CF₃-Triazole Derivative |
|---|---|---|
| Substituent on Triazole | 4-Aminophenyl | 5-Trifluoromethyl |
| Synthesis Yield | Not reported | 91–99% |
| PfDHPS Binding Affinity | Hypothesized strong | Enhanced |
Key Findings :
- The CF₃ group at position 5 of the triazole ring in sulfonamide derivatives increases antimalarial activity by improving hydrophobic interactions with PfDHPS .
- The 4-aminophenyl group in the target compound may mimic the electronic effects of halogens (e.g., Cl, F) at the 4' position, which enhance ligand-enzyme interactions in related compounds .
Biological Activity
N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and antifungal properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a triazole ring connected to a pyrimidine structure with an aminophenyl group , which contributes to its chemical reactivity and biological properties. The molecular formula is with a molecular weight of 253.31 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit certain enzymes and receptors, disrupting metabolic pathways essential for cell growth and proliferation. This mechanism underlies its potential as an anticancer agent and an antimicrobial compound.
1. Antimicrobial Activity
This compound has shown promising results against various microbial strains:
- Bacterial Inhibition : Studies have indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL .
- Antifungal Properties : The compound has also been evaluated for antifungal activity against species such as Candida albicans. Some derivatives have shown greater efficacy than traditional antifungals like fluconazole, with MIC values ≤ 25 µg/mL .
2. Anticancer Activity
Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of certain kinases involved in cancer cell signaling pathways . For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
3. Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. A study involving a series of pyrimidine derivatives highlighted the importance of substituents at specific positions on the triazole and pyrimidine rings in enhancing biological efficacy .
| Substituent Position | Effect on Activity |
|---|---|
| R1 (Aromatic Group) | Enhances selectivity for targets |
| R2 (Alkyl Group) | Increases solubility |
| R3 (Functional Group) | Modulates binding affinity |
Study 1: Antimicrobial Efficacy
In a recent study published in Molecular Bank, derivatives of the triazole-pyrimidine scaffold were synthesized and screened for antimicrobial activity. The most potent compounds demonstrated significant inhibition against antibiotic-resistant strains of bacteria, indicating their potential role in combating resistant infections .
Study 2: Anticancer Potential
A pharmacological evaluation revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activation assays .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
